molecular formula C7H6ClN3S B2959576 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine CAS No. 2102411-15-2

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine

Cat. No.: B2959576
CAS No.: 2102411-15-2
M. Wt: 199.66
InChI Key: FWWFDHSNTIWYKG-UHFFFAOYSA-N
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Description

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C7H6ClN3S and a molecular weight of 199.66 g/mol This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2-chloro-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

Major Products Formed

Scientific Research Applications

While the search results do not provide comprehensive data tables and well-documented case studies specifically on the applications of "4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine," they do offer some relevant information. Here's a summary of what can be gathered from the search results:

Chemical Properties and Structure
this compound's unique value arises from its specific substitution pattern, which gives it unique electronic and steric properties.

Related Compounds and Applications

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This related compound is an important heterocyclic compound used in the preparation of JAK inhibitors like Tofacitinib, Ruxolitinib, and SHR0302 . A preparation method for this compound involves condensing 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, followed by addition condensation cyclization with formamidine salt and elimination of hydrogen chloride .

Lactate Imaging

  • Lactate Chemical Exchange Saturation Transfer (LATEST): A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution . It has potential applications in the diagnosis and evaluation of therapeutic response in cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-2-amine
  • 4-Chloro-7-methylthieno[3,2-D]pyrimidine

Uniqueness

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as a kinase inhibitor compared to other similar compounds .

Biological Activity

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorine atom at the 4-position and a methyl group at the 7-position of the thieno[3,2-D]pyrimidine ring, contribute to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C_8H_8ClN_3S
  • Molecular Weight : 184.65 g/mol
  • Solubility : Soluble in organic solvents, facilitating its use in biological assays.

This compound primarily acts as an inhibitor of specific protein kinases. The compound binds to the active sites of these enzymes, disrupting their activity and influencing downstream signaling pathways critical for cell proliferation and survival. This mechanism suggests its potential as an anti-cancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays using human epithelial adenocarcinoma (LoVo) cells demonstrated that the compound induces apoptosis by:
    • Reducing mitochondrial membrane potential (MMP).
    • Increasing intracellular reactive oxygen species (iROS).
    • Triggering DNA damage through elevated intracellular calcium levels (iCa²⁺) and decreased glutathione (GSH) concentrations .

Enzyme Inhibition Studies

The compound has shown promise as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Interaction studies reveal that it may affect the pharmacokinetics of co-administered drugs by altering their metabolism .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameSimilarityUnique Features
2,4-Dichloro-7-methylthieno[3,2-D]pyrimidine0.90Contains two chlorine atoms; different reactivity patterns.
2,4-Dichloro-6-methylthieno[3,2-D]pyrimidine0.78Chlorination at different positions may alter biological activity.
4-Chloro-2-(trifluoromethyl)thieno[3,2-D]pyrimidine0.78Trifluoromethyl group could enhance lipophilicity and biological activity.
2-Chlorothieno[3,2-D]pyrimidine0.68Simpler structure may lead to different pharmacological properties.

Case Studies

  • Molecular Docking Studies : These studies indicated that this compound has a strong binding affinity for the p53 protein, suggesting its role in modulating p53 activity in cancer therapy .
  • In Vivo Pharmacokinetics : Research has shown that compounds within the thienylpyrimidine class exhibit favorable pharmacokinetic profiles, including good brain penetration and long half-lives in animal models .

Future Directions

Given its promising biological activities and mechanisms of action, further research into this compound is warranted. Potential areas for exploration include:

  • Development of derivatives with enhanced potency and selectivity.
  • Clinical trials to evaluate efficacy in various cancer types.
  • Investigating its role as a tool molecule in studying enzyme functions and drug interactions.

Properties

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWFDHSNTIWYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102411-15-2
Record name 4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine
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